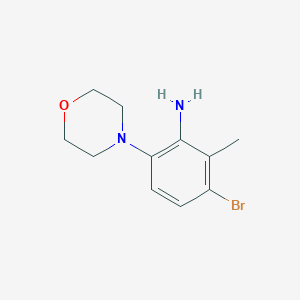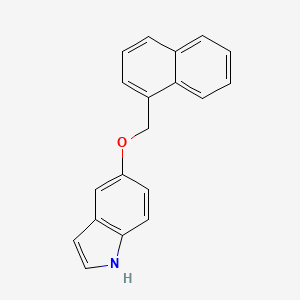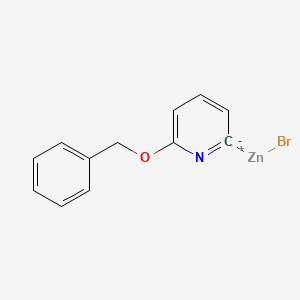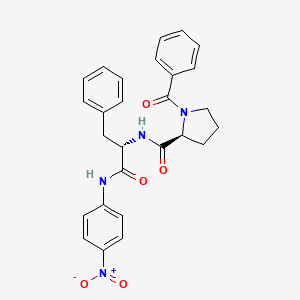![molecular formula C27H30O16 B13729633 3,4,6,9-tetrahydroxy-2-(hydroxymethyl)-8-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4,4a,9b-tetrahydro-2H-pyrano[3,2-b][1]benzofuran-7-one](/img/structure/B13729633.png)
3,4,6,9-tetrahydroxy-2-(hydroxymethyl)-8-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4,4a,9b-tetrahydro-2H-pyrano[3,2-b][1]benzofuran-7-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Safflor Yellow A, also known as Hydroxysafflor Yellow A, is a natural compound extracted from the flowers of Carthamus tinctorius L., commonly known as safflower. This compound belongs to the quinochalcone C-glycoside family and is known for its vibrant yellow color. Safflor Yellow A has been traditionally used in Chinese medicine to improve blood circulation, eliminate blood stasis, and relieve menstrual pain .
准备方法
Synthetic Routes and Reaction Conditions
Safflor Yellow A is primarily obtained through extraction from safflower petals. The extraction process involves the use of solvents such as ethanol or methanol, followed by purification using chromatographic techniques .
Industrial Production Methods
In industrial settings, the extraction process is scaled up using large quantities of safflower petals. The petals are first dried and ground into a fine powder. The powder is then subjected to solvent extraction, and the resulting extract is purified to isolate Safflor Yellow A. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the compound .
化学反应分析
Types of Reactions
Safflor Yellow A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions to oxidize Safflor Yellow A.
Reduction: Reducing agents like sodium borohydride are employed to reduce the compound.
Substitution: Substitution reactions often involve reagents like halogens or alkyl groups to introduce new functional groups into the molecule.
Major Products Formed
The major products formed from these reactions include various derivatives of Safflor Yellow A with enhanced pharmacological activities. These derivatives are studied for their potential therapeutic applications .
科学研究应用
Safflor Yellow A has a wide range of scientific research applications:
Chemistry: It is used as a natural dye and a chemical reagent in various analytical techniques.
Biology: Safflor Yellow A is studied for its antioxidant, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its therapeutic effects on cardiovascular and cerebrovascular diseases.
作用机制
Safflor Yellow A exerts its effects through various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by upregulating antioxidant enzymes such as superoxide dismutase and glutathione peroxidase.
Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and suppresses the activation of inflammatory pathways such as the nuclear factor-kappa B (NF-κB) pathway.
Cardiovascular Protection: Safflor Yellow A improves blood circulation and prevents blood clot formation by inhibiting platelet aggregation and modulating the prostacyclin/thromboxane balance.
相似化合物的比较
Safflor Yellow A is unique due to its quinochalcone C-glycoside structure, which distinguishes it from other similar compounds. Some similar compounds include:
Safflor Yellow B: Another compound extracted from safflower with similar pharmacological properties but different chemical structure.
Precarthamin: A precursor to carthamin, also derived from safflower, with distinct chemical and pharmacological characteristics.
Safflor Yellow A stands out due to its potent antioxidant and anti-inflammatory activities, making it a valuable compound in both traditional and modern medicine .
属性
分子式 |
C27H30O16 |
|---|---|
分子量 |
610.5 g/mol |
IUPAC 名称 |
3,4,6,9-tetrahydroxy-2-(hydroxymethyl)-8-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4,4a,9b-tetrahydro-2H-pyrano[3,2-b][1]benzofuran-7-one |
InChI |
InChI=1S/C27H30O16/c28-7-12-17(33)20(36)23-22(40-12)15-18(34)14(11(31)6-3-9-1-4-10(30)5-2-9)24(38)27(39,25(15)42-23)43-26-21(37)19(35)16(32)13(8-29)41-26/h1-6,12-13,16-17,19-23,26,28-30,32-37,39H,7-8H2/b6-3+/t12?,13-,16-,17?,19+,20?,21-,22?,23?,26+,27?/m1/s1 |
InChI 键 |
AQMZAOSKHKZGNI-BRESOZKGSA-N |
手性 SMILES |
C1=CC(=CC=C1/C=C/C(=O)C2=C(C3=C(C(C2=O)(O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC5C3OC(C(C5O)O)CO)O)O |
规范 SMILES |
C1=CC(=CC=C1C=CC(=O)C2=C(C3=C(C(C2=O)(O)OC4C(C(C(C(O4)CO)O)O)O)OC5C3OC(C(C5O)O)CO)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![[1-(3-benzo[b][1]benzazepin-11-ylpropyl)-4-carbamoylpiperidin-1-ium-4-yl]-dimethylazanium;dichloride](/img/structure/B13729563.png)
![6-Bromo-2-(oxetan-3-yloxy)benzo[d]thiazole](/img/structure/B13729578.png)
![4-(2-{2-[2-(Bicyclo[6.1.0]non-4-yn-9-ylmethoxycarbonylamino)-ethoxy]-ethoxy}-ethylcarbamoyl)-butyricacid2,5-dioxo-pyrrolidin-1-ylester](/img/structure/B13729583.png)
![6-[2-(diethylamino)ethyl]-2,3-dihydro-[1,4]dithiino[2,3-c]pyrrole-5,7-dione](/img/structure/B13729585.png)
![3-[7,7,19,19-tetramethyl-20-[4-oxo-4-(2,3,5,6-tetrafluorophenoxy)butyl]-9,17-bis(sulfomethyl)-2-oxa-6,13-diaza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,10,13,15,20-heptaen-6-yl]propane-1-sulfonate](/img/structure/B13729590.png)
![methyl (4R)-4-[(3R,5R,6S,10R,13R,17R)-10,13-dimethyl-3,6-bis-(4-methylphenyl)sulfonyloxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13729603.png)


![(1R,2S,4S,5'R,6R,7S,8R,9S,12S,13R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-ene-6,2'-oxane]-10,16,19-trione](/img/structure/B13729631.png)

